4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-methyl group and a tosylpyrrolidine moiety
Mechanism of Action
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Tosylpyrrolidine Intermediate: The tosylation of pyrrolidine is achieved by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Coupling with 4-methylbenzoyl Chloride: The tosylpyrrolidine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This step involves the formation of the amide bond, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the tosyl group.
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 4-methyl-N-((1-aminopyrrolidin-2-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-((1-benzylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with a benzyl group instead of a tosyl group.
4-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Contains a phenyl group instead of a tosyl group.
4-methyl-N-((1-methylpyrrolidin-2-yl)methyl)benzamide: Features a methyl group instead of a tosyl group.
Uniqueness
4-methyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for further chemical modifications.
Properties
IUPAC Name |
4-methyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-5-9-17(10-6-15)20(23)21-14-18-4-3-13-22(18)26(24,25)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQFNFWIPBLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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